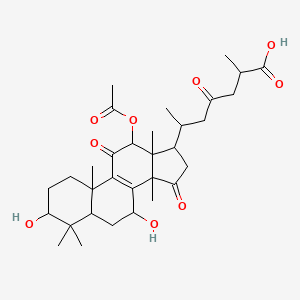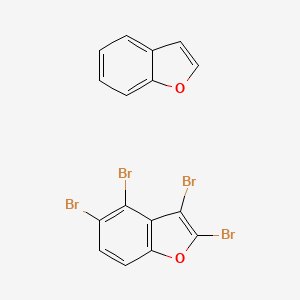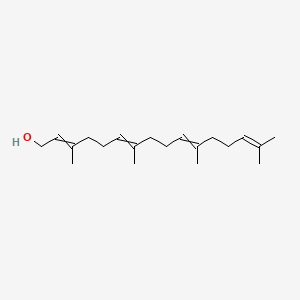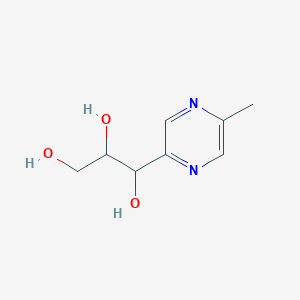
HUMAN IL-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the immune system. It is primarily produced by activated T cells and is essential for the proliferation and differentiation of T cells, B cells, and natural killer cells. Human Interleukin-2 is a key regulator of immune responses and has been extensively studied for its therapeutic potential in various diseases, including cancer and autoimmune disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Human Interleukin-2 can be produced using recombinant DNA technology. The gene encoding Human Interleukin-2 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Human Interleukin-2 protein. The protein is then purified using chromatography techniques .
Industrial Production Methods
In industrial settings, Human Interleukin-2 is produced in large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express Human Interleukin-2. The protein is harvested from the culture medium and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions
Human Interleukin-2 undergoes various biochemical reactions, including:
Reduction: Reducing agents can break the disulfide bonds, leading to the denaturation of the protein.
Substitution: Human Interleukin-2 can be chemically modified by attaching polyethylene glycol (PEG) to improve its stability and half-life.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: PEGylation reagents such as N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Denatured Human Interleukin-2.
Substitution: PEGylated Human Interleukin-2 with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Human Interleukin-2 has a wide range of applications in scientific research:
Immunotherapy: Used in the treatment of cancers such as metastatic melanoma and renal cell carcinoma.
Autoimmune Diseases: Low-dose Human Interleukin-2 therapy has shown promise in treating autoimmune diseases by selectively expanding regulatory T cells, which help maintain immune tolerance.
Transplantation: Human Interleukin-2 is used to prevent graft rejection by promoting the expansion of regulatory T cells.
Basic Research: Studied for its role in T cell biology, signal transduction, and immune regulation.
Wirkmechanismus
Human Interleukin-2 exerts its effects by binding to the Human Interleukin-2 receptor, which is composed of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). The binding of Human Interleukin-2 to its receptor activates several signaling pathways, including the JAK-STAT, PI3K-Akt, and MAPK-ERK pathways. These pathways lead to the proliferation, differentiation, and survival of T cells and other immune cells .
Vergleich Mit ähnlichen Verbindungen
Human Interleukin-2 is part of a family of cytokines that includes Human Interleukin-4, Human Interleukin-7, Human Interleukin-9, Human Interleukin-15, and Human Interleukin-21. These cytokines share structural similarities, such as a four alpha-helix bundle, and have overlapping but distinct biological functions .
Similar Compounds
Human Interleukin-4: Involved in the differentiation of naive T cells into Th2 cells.
Human Interleukin-7: Essential for the survival and proliferation of T cells.
Human Interleukin-9: Promotes the survival and activation of mast cells.
Human Interleukin-15: Shares many functions with Human Interleukin-2 but has a broader role in the activation of natural killer cells.
Human Interleukin-21: Regulates the function of T cells, B cells, and natural killer cells
Human Interleukin-2 is unique in its ability to stimulate the growth of both cytotoxic T cells and regulatory T cells, making it a versatile tool in immunotherapy and immune regulation .
Eigenschaften
CAS-Nummer |
110942-02-4 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide](/img/structure/B1166126.png)
